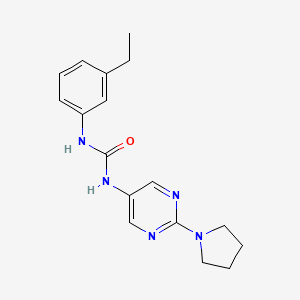

1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Description

1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a urea-based small molecule characterized by a 3-ethylphenyl group attached to one nitrogen of the urea backbone and a pyrimidine ring substituted with a pyrrolidin-1-yl moiety at the 2-position on the other nitrogen. The ethylphenyl group may enhance lipophilicity, while the pyrrolidinyl-pyrimidine moiety could improve solubility and binding specificity .

Properties

IUPAC Name |

1-(3-ethylphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O/c1-2-13-6-5-7-14(10-13)20-17(23)21-15-11-18-16(19-12-15)22-8-3-4-9-22/h5-7,10-12H,2-4,8-9H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAJVWXCNNOMIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves the reaction of 3-ethylphenyl isocyanate with 2-(pyrrolidin-1-yl)pyrimidine-5-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts or additives to enhance the reaction rate and yield may also be employed. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted urea derivatives with different nucleophilic groups.

Scientific Research Applications

1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Differences and Implications

The compound described in —1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea—shares the urea backbone but differs significantly in substituents:

- N1-Substituent : A stereochemically complex pyrrolidine ring (3S,4R configuration) with a 3-fluorophenyl and 2-methoxyethyl group.

- N3-Substituent : A pyrazole ring substituted with methyl, phenyl, and 2-methylpyrimidinyl groups.

Key Structural Comparisons :

Hypothesized Effects :

- Target Selectivity : The pyrimidine-pyrrolidine motif in the target compound may favor kinases with smaller active sites, whereas the bulky pyrazole-pyrimidine system in ’s compound could target larger or distinct binding pockets.

- Metabolic Stability : The methoxyethyl group in ’s compound may confer resistance to oxidative metabolism compared to the ethyl group in the target compound .

Pharmacokinetic and Pharmacodynamic Considerations

While direct experimental data are unavailable, structural features suggest differences in:

- Solubility : The pyrrolidine and pyrimidine groups in the target compound may enhance aqueous solubility relative to the fluorophenyl and pyrazole motifs in ’s compound.

- Bioavailability : The stereochemistry in ’s compound could improve target engagement but complicate synthesis and metabolic clearance.

- Kinase Inhibition Profiles : The pyrimidine-pyrrolidine system in the target compound may inhibit kinases like EGFR or VEGFR, whereas the pyrazole-pyrimidine system in ’s compound might target JAK or Aurora kinases.

Biological Activity

1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 311.4 g/mol

- CAS Number : 1396873-75-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the pyrimidine ring and the pyrrolidine group enhances its binding affinity, potentially modulating the activity of various biological pathways.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties:

- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that derivatives featuring similar structural motifs can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- In Vitro Antibacterial Activity : Studies have demonstrated that related pyrrolidine derivatives exhibit antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on similar compounds, emphasizing the importance of specific functional groups in enhancing biological activity:

| Compound | Target | IC Value | Notes |

|---|---|---|---|

| 1 | JAK2 | 23 nM | Potent inhibitor, selective for CDK2, JAK1, JAK3 . |

| 2 | TrkA | 1.7 nM | Excellent enzymatic inhibition . |

| 3 | CSF1R | 0.53 nM | Selective inhibition of protumor macrophage survival . |

These findings suggest that modifications to the core structure can significantly affect the potency and selectivity of the compounds.

Case Study: In Vivo Efficacy

In vivo studies have further supported the anticancer potential of related compounds. For instance, a study highlighted a compound with a similar urea structure demonstrating effective tumor reduction in xenograft models . This underscores the therapeutic potential of these compounds in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrimidine-pyrrolidine core via cyclization under basic or acidic conditions.

- Step 2 : Urea linkage formation using isocyanate or carbodiimide coupling agents.

- Purification : Recrystallization or column chromatography (e.g., silica gel) to achieve >95% purity. Validate purity via HPLC or LC-MS .

- Key Challenges : Solvent selection (e.g., DMF or THF) and temperature control to avoid side reactions.

Q. How should structural characterization be performed for this compound?

- Techniques :

- NMR Spectroscopy : Confirm substituent positions (e.g., ethylphenyl and pyrrolidinyl groups) via ¹H/¹³C NMR.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode).

- X-ray Crystallography : Resolve 3D conformation if single crystals are obtainable .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Approach :

- Kinase Inhibition Screening : Use enzymatic assays (e.g., ADP-Glo™) targeting kinases like EGFR or VEGFR, given structural analogs with urea-pyrimidine motifs show kinase inhibition .

- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding?

- Methodology :

- Substituent Variation : Synthesize analogs with halogens (e.g., F, Cl) or methoxy groups on the phenyl ring. Compare IC₅₀ values in kinase assays .

- Computational Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize analogs with improved predicted binding affinities .

Q. What computational strategies predict reactivity or metabolic stability of this compound?

- Tools :

- Quantum Chemical Calculations : Employ Gaussian or ORCA for transition-state modeling of hydrolysis or oxidation reactions.

- ADMET Prediction : Use SwissADME or ADMETLab to estimate metabolic liabilities (e.g., CYP450 interactions) .

Q. How can experimental design (DoE) improve synthetic yield and reproducibility?

- Approach :

- Factorial Design : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions.

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reaction time vs. yield) to reduce trial-and-error .

Q. How to resolve contradictions in biological data across structural analogs?

- Strategy :

- Meta-Analysis : Compare datasets from analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent-dependent trends.

- Validation Assays : Replicate conflicting studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

Q. What mechanistic studies elucidate its mode of action in cellular pathways?

- Techniques :

- Western Blotting : Measure phosphorylation levels of downstream kinase targets (e.g., ERK1/2).

- RNA Sequencing : Identify differentially expressed genes post-treatment to map pathway perturbations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.